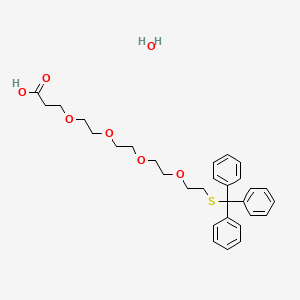

![molecular formula C9H12ClNO2 B1341448 1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine hydrochloride CAS No. 53942-89-5](/img/structure/B1341448.png)

1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine hydrochloride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

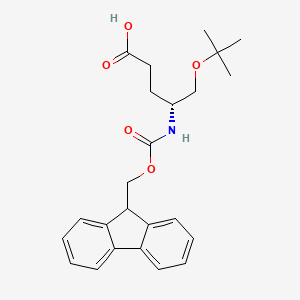

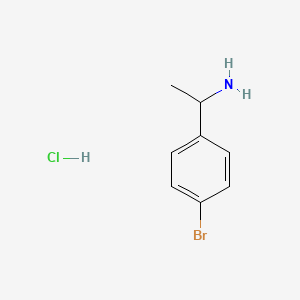

1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine hydrochloride is a useful research compound. Its molecular formula is C9H12ClNO2 and its molecular weight is 201.65 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 131721. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

作用機序

Target of Action

Similar compounds have been reported to target microtubules and their component protein, tubulin . Tubulin is a critical target for anticancer agents as it plays a vital role in cell division .

Mode of Action

Related compounds have been shown to modulate microtubule assembly, causing mitotic blockade and cell apoptosis by suppressing tubulin polymerization or stabilizing microtubule structure .

Biochemical Pathways

Related compounds have been shown to affect the cell cycle, particularly causing cell cycle arrest at the s phase .

Result of Action

Related compounds have been shown to cause cell cycle arrest at the s phase and induce apoptosis in cancer cells .

生化学分析

Biochemical Properties

1-(Benzo[d][1,3]dioxol-5-yl)-N-methylmethanamine hydrochloride plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with tubulin, a protein that is crucial for cell division. The compound inhibits tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, it interacts with various kinases, influencing signaling pathways that regulate cell growth and survival .

Cellular Effects

The effects of this compound on cells are profound. It has been observed to induce apoptosis in cancer cell lines such as CCRF-CEM and MIA PaCa-2 . The compound affects cell signaling pathways, including the MAPK and PI3K/Akt pathways, leading to altered gene expression and cellular metabolism . These changes result in reduced cell proliferation and increased cell death, making it a potential candidate for cancer therapy .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the colchicine-binding site on tubulin, preventing its polymerization and disrupting microtubule dynamics . This disruption leads to mitotic arrest and subsequent apoptosis. Additionally, the compound inhibits specific kinases, leading to the downregulation of survival pathways and the upregulation of pro-apoptotic genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been studied over various time points. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over time due to degradation . Long-term studies have shown that prolonged exposure to the compound can lead to sustained inhibition of cell proliferation and increased apoptosis .

Dosage Effects in Animal Models

The effects of this compound vary with dosage in animal models. At lower doses, the compound exhibits minimal toxicity and effectively inhibits tumor growth . At higher doses, it can cause adverse effects such as weight loss and organ toxicity . The therapeutic window for this compound is narrow, and careful dosage optimization is necessary to maximize its efficacy while minimizing side effects .

Metabolic Pathways

This compound is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes . The compound undergoes demethylation and hydroxylation, resulting in the formation of active metabolites . These metabolites can further interact with cellular targets, contributing to the overall biological activity of the compound .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins . The compound is efficiently taken up by cells through passive diffusion and active transport mechanisms . Once inside the cell, it can accumulate in specific organelles, such as the mitochondria and the endoplasmic reticulum, where it exerts its effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity. The compound is predominantly localized in the cytoplasm, where it interacts with tubulin and other cytoskeletal proteins . Additionally, it can be found in the nucleus, where it may influence gene expression and DNA repair processes .

特性

IUPAC Name |

1-(1,3-benzodioxol-5-yl)-N-methylmethanamine;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2.ClH/c1-10-5-7-2-3-8-9(4-7)12-6-11-8;/h2-4,10H,5-6H2,1H3;1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KBQQSMNMBJRWCS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=CC2=C(C=C1)OCO2.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12ClNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30968745 |

Source

|

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-methylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.65 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53942-89-5 |

Source

|

| Record name | 53942-89-5 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=131721 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2H-1,3-Benzodioxol-5-yl)-N-methylmethanamine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30968745 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

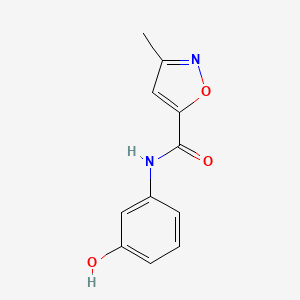

![2'-(((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)methyl)-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1341367.png)

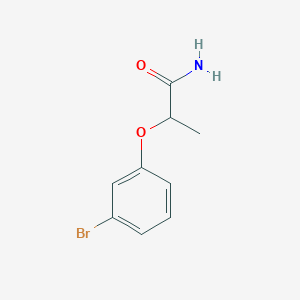

![N-cyclohexylcyclohexanamine;(2S)-3-[4-(hydroxymethyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1341371.png)

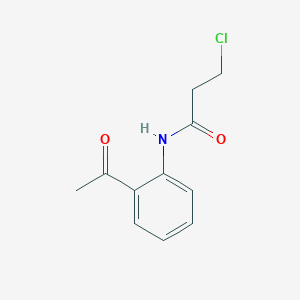

![6-(Tert-butoxycarbonyl)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylic acid](/img/structure/B1341392.png)

![3-[(4-Methylphenoxy)methyl]piperidine](/img/structure/B1341419.png)

![3-(1,3-dioxo-1,3-dihydro-2H-pyrrolo[3,4-c]pyridin-2-yl)-N-mesitylpropanamide](/img/structure/B1341422.png)